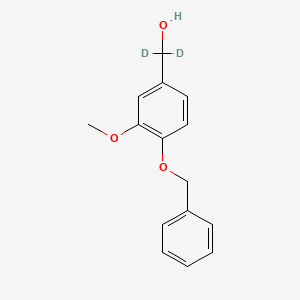

4-(Benzyloxy)-3-methoxy-benzyl Alcohol-d2

Description

Significance of Deuterated Chemical Probes in Mechanistic and Metabolic Investigations

Deuterated chemical probes, such as 4-(Benzyloxy)-3-methoxy-benzyl Alcohol-d2, are powerful tools for elucidating the intricate details of chemical reactions and metabolic processes. clearsynth.com The slightly greater mass of deuterium (B1214612) compared to hydrogen leads to a stronger carbon-deuterium (C-D) bond, which can influence the rate of reactions where this bond is broken. portico.orgtaylorandfrancis.com This phenomenon, known as the kinetic isotope effect (KIE), provides invaluable insights into the rate-determining steps of a reaction mechanism. portico.orgnih.govwikipedia.org If a reaction proceeds slower with the deuterated compound, it suggests that the cleavage of the C-H/C-D bond is a crucial part of the reaction's progress. portico.orgnih.gov

In metabolic studies, deuteration can strategically slow down the metabolism of a compound at specific sites, often mediated by enzymes like cytochrome P450. portico.orgnih.gov This allows researchers to identify metabolically vulnerable positions within a molecule and to better understand how a compound is processed in a biological system. portico.orgnih.govnih.gov

Furthermore, deuterated compounds are extensively used as internal standards in analytical techniques like mass spectrometry. texilajournal.comclearsynth.comaptochem.com Their chemical behavior is nearly identical to the non-labeled analyte, but they are distinguishable by their mass. scioninstruments.com This allows for precise quantification of the target molecule in complex mixtures, such as biological samples, by correcting for variations during sample preparation and analysis. texilajournal.comclearsynth.comaptochem.com

Overview of Deuterium Applications in Chemical Biology and Biochemistry

The applications of deuterium in chemical biology and biochemistry are wide-ranging and have significantly advanced our understanding of biological systems. fiveable.meosti.gov

Key Applications of Deuterium in Life Sciences:

Mechanistic Elucidation: Deuterium labeling is a fundamental technique for studying the mechanisms of enzymatic and chemical reactions. clearsynth.comresearchgate.net The kinetic isotope effect is a key indicator of transition state structure and the rate-limiting steps of a reaction. wikipedia.orgnih.gov

Metabolic Pathway Tracing: By introducing deuterium-labeled molecules into a biological system, scientists can trace their journey through various metabolic pathways. fiveable.mewikipedia.org This helps in mapping out complex biochemical networks and understanding how cells process different compounds. wikipedia.org

Quantitative Analysis: Deuterated compounds serve as ideal internal standards for quantitative mass spectrometry. texilajournal.comclearsynth.comscioninstruments.com They co-elute with the analyte of interest and exhibit similar ionization efficiencies, leading to highly accurate and precise measurements. aptochem.com This is crucial in fields like pharmacokinetics and environmental analysis. clearsynth.com

NMR Spectroscopy: Deuterated solvents are routinely used in Nuclear Magnetic Resonance (NMR) spectroscopy to avoid interference from proton signals of the solvent, thereby enhancing the clarity and resolution of the spectra of the analyte. clearsynth.comfiveable.me

The specific compound, this compound, finds its primary application as an isotopically labeled intermediate in the synthesis of Gemifloxacin, a third-generation fluorinated quinolone antibacterial agent. pharmaffiliates.comchemicalbook.comchemicalbook.comchemicalbook.com Its deuteration is valuable for research and quality control purposes during the synthesis process.

Below are data tables detailing the properties of the parent compound and the general applications of deuterated standards.

Table 1: Properties of 4-(Benzyloxy)-3-methoxy-benzyl Alcohol This table displays the chemical properties of the non-deuterated parent compound.

| Property | Value |

|---|---|

| IUPAC Name | (4-(benzyloxy)-3-methoxyphenyl)methanol |

| Molecular Formula | C₁₅H₁₆O₃ |

| Molecular Weight | 244.28 g/mol |

| CAS Number | 33693-48-0 |

Source: PubChem CID 98832 nih.gov

Table 2: Properties of this compound This table displays the chemical properties of the deuterated compound of focus.

| Property | Value |

|---|---|

| Chemical Name | This compound |

| Molecular Formula | C₁₅H₁₄D₂O₃ |

| Molecular Weight | 246.3 g/mol |

| CAS Number | 74719-60-1 |

Source: Pharmaffiliates, ChemicalBook pharmaffiliates.comchemicalbook.com

Table 3: Key Research Applications of Deuterated Standards This table summarizes the primary uses of deuterated compounds in scientific research.

| Application Area | Description |

|---|---|

| Mechanistic Studies | Elucidating reaction pathways and identifying rate-determining steps through the kinetic isotope effect. wikipedia.orgnih.gov |

| Metabolic Profiling | Tracing the fate of molecules in biological systems and identifying metabolites. fiveable.mewikipedia.org |

| Quantitative Mass Spectrometry | Serving as highly accurate internal standards for precise quantification of analytes in complex matrices. texilajournal.comclearsynth.comaptochem.comscioninstruments.com |

| NMR Spectroscopy | Used as non-interfering solvents to improve the quality of NMR spectra. clearsynth.comfiveable.me |

Properties

IUPAC Name |

dideuterio-(3-methoxy-4-phenylmethoxyphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O3/c1-17-15-9-13(10-16)7-8-14(15)18-11-12-5-3-2-4-6-12/h2-9,16H,10-11H2,1H3/i10D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDBXFVPMVYQICB-KBMKNGFXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CO)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C1=CC(=C(C=C1)OCC2=CC=CC=C2)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Analytical Characterization of 4 Benzyloxy 3 Methoxy Benzyl Alcohol D2

Nuclear Magnetic Resonance Spectroscopy for Deuterium (B1214612) Localization and Enrichment Determination

NMR spectroscopy is a powerful non-destructive technique for elucidating molecular structure. In the context of deuterated compounds, specific NMR methods are employed to confirm the position and quantify the incorporation of deuterium atoms.

While ²H NMR directly probes the deuterium atoms, ¹H and ¹³C NMR provide complementary and crucial information by observing the effect of deuteration on the rest of the molecule. rsc.org

Carbon-13 NMR (¹³C NMR): The effect of deuterium substitution is distinctly observable in the ¹³C NMR spectrum. Deuterium has a spin quantum number of I=1, leading to coupling with adjacent ¹³C nuclei. This results in the carbon atom directly bonded to the deuterium atoms (the benzylic -CD₂OH carbon) appearing as a multiplet, typically a triplet, in the proton-decoupled ¹³C spectrum. rsc.org Furthermore, this signal experiences a significant reduction in intensity due to the absence of the Nuclear Overhauser Effect (NOE) from attached protons and the splitting of the signal. youtube.com

Another key phenomenon is the deuterium isotope effect, which causes an upfield shift (to a lower ppm value) for the deuterated carbon and, to a lesser extent, for adjacent carbons. cdnsciencepub.comnih.govacs.org This effect can be used to unambiguously assign carbon signals. cdnsciencepub.com For 4-(Benzyloxy)-3-methoxy-benzyl Alcohol-d2, the signal for the benzylic alcohol carbon, typically observed around 65 ppm in the non-deuterated analogue, would be shifted upfield and split into a triplet. rsc.orghmdb.ca

Table 1: Comparison of Expected ¹³C NMR Data for 4-(Benzyloxy)-3-methoxy-benzyl Alcohol and its d2-Isotopologue This interactive table outlines the anticipated shifts and multiplicities for the deuterated compound versus its non-deuterated counterpart. Note that exact ppm values can vary based on solvent and concentration.

| Carbon Atom | Expected Shift (ppm) - Non-deuterated | Expected Shift & Multiplicity - d2-Isotopologue |

| Benzylic Alcohol (-CH₂OH / -CD₂OH) | ~65 ppm (singlet) | <65 ppm (triplet, reduced intensity) |

| Methoxy (B1213986) (-OCH₃) | ~56 ppm (singlet) | ~56 ppm (singlet) |

| Aromatic C (quaternary) | ~149, ~147, ~137, ~133 ppm | Minor upfield shifts possible |

| Aromatic C-H | ~129, ~128, ~127, ~120, ~114, ~112 ppm | Minor upfield shifts possible |

| Benzylic Ether (-OCH₂-Ph) | ~71 ppm (singlet) | ~71 ppm (singlet) |

Mass Spectrometry for Isotopic Integrity and Quantitative Analysis

Mass spectrometry is an indispensable tool for confirming the molecular weight and isotopic distribution of labeled compounds. rsc.org

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of elemental compositions and the differentiation of various isotopologues (molecules that differ only in their isotopic composition). nih.gov For this compound, HRMS can distinguish between the non-deuterated (d0), partially deuterated (d1), and fully deuterated (d2) species based on their precise mass differences. nih.govresearchgate.net This capability is crucial for calculating the isotopic purity and deuterium enrichment of the sample. rsc.orgnih.gov The relative intensities of the corresponding isotopologue ions in the mass spectrum are used to quantify the distribution. nih.gov

Table 2: Calculated Exact Masses of Isotopologues of 4-(Benzyloxy)-3-methoxy-benzyl Alcohol This interactive table shows the precise theoretical masses for the d0, d1, and d2 versions of the compound, which can be resolved using HRMS.

| Isotopologue | Molecular Formula | Calculated Exact Mass (Da) |

| Non-deuterated (d0) | C₁₅H₁₆O₃ | 244.10994 |

| Mono-deuterated (d1) | C₁₅H₁₅DO₃ | 245.11622 |

| Di-deuterated (d2) | C₁₅H₁₄D₂O₃ | 246.12250 |

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the detection capabilities of MS, making it a robust method for analyzing volatile and semi-volatile compounds. nih.govscholarsresearchlibrary.com For this compound, GC separates the compound from any non-volatile impurities before it enters the mass spectrometer.

In the context of tracer studies, where the metabolic fate of a molecule is tracked, GC-MS can identify the labeled compound and its metabolites in complex biological matrices. The mass spectrum of the parent compound, 4-(Benzyloxy)-3-methoxy-benzyl Alcohol, shows a characteristic fragmentation pattern, including a prominent base peak at m/z 91, corresponding to the tropylium (B1234903) ion formed from the benzyl (B1604629) group. nih.govresearchgate.net For the d2-labeled compound, the molecular ion peak will be shifted to M+2. The fragmentation pattern will be similar, but any fragment containing the deuterated methylene (B1212753) group will also exhibit a corresponding mass shift. This allows for unambiguous tracking of the deuterated portion of the molecule through metabolic pathways. Derivatization may be employed to increase volatility for GC analysis. nih.govnih.gov

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic techniques are essential for assessing the chemical purity of this compound, ensuring it is free from starting materials, synthetic by-products, and other impurities. thermofisher.comsielc.com High-Performance Liquid Chromatography (HPLC) is a common method used for this purpose.

Reverse-phase (RP) HPLC methods have been developed for the non-deuterated analogue, typically using a C18 column with a mobile phase consisting of acetonitrile (B52724) and water. sielc.comsielc.com Such a method would be suitable for determining the chemical purity of the deuterated compound, as the isotopic substitution has a minimal effect on retention time under standard RP-HPLC conditions.

While standard chromatography is excellent for chemical purity, the separation of isotopologues themselves is more challenging due to their very similar physicochemical properties. tandfonline.comresearchgate.netresearchgate.net Specialized chromatographic conditions or columns may be required to achieve separation between the d0, d1, and d2 species, although this is not typically necessary for routine purity assessment where MS provides the isotopic distribution. nih.govacs.org Therefore, chromatography is primarily used to confirm that the sample is chemically pure, while NMR and MS are used to verify its isotopic identity and enrichment.

In-Depth Analysis of this compound in Mechanistic and Kinetic Studies

The deuterated compound this compound serves as a critical tool in the field of enzymology for dissecting the intricate details of enzyme-catalyzed reactions. Its structural similarity to lignin-derived aromatic alcohols makes it a valuable substrate for studying oxidoreductases. The strategic placement of deuterium atoms on the benzylic carbon allows researchers to probe the C-H bond cleavage step, which is often rate-limiting in alcohol oxidation. This article explores the application of this isotopically labeled substrate in mechanistic investigations and enzyme kinetics.

Application in Metabolic and Biosynthetic Pathway Elucidation Using 4 Benzyloxy 3 Methoxy Benzyl Alcohol D2

Tracer Studies for In Vivo and In Vitro Biotransformations of Aromatic Compounds

Isotopically labeled compounds, such as 4-(Benzyloxy)-3-methoxy-benzyl Alcohol-d2, are indispensable in tracer studies designed to unravel the biotransformation of aromatic compounds. These studies, conducted both within living organisms (in vivo) and in controlled laboratory settings (in vitro), leverage the unique mass of the deuterium (B1214612) isotope to follow the metabolic fate of the molecule.

In a typical in vivo study, the deuterated compound is introduced into a biological system, and subsequent analysis of tissues and fluids can identify the resulting metabolites. This approach provides a dynamic view of how the compound is absorbed, distributed, metabolized, and excreted. In vitro studies, often employing cell cultures or isolated enzymes, allow for a more focused investigation of specific metabolic reactions and the enzymes responsible for them. The use of deuterium labeling helps to distinguish the administered compound and its metabolites from endogenous molecules, thereby providing clear and unambiguous results.

Key Research Findings from Tracer Studies:

| Study Type | Organism/System | Key Findings |

| In Vivo | Murine Model | Enables measurement of protein concentration, half-life, and cellular proliferation in tissues like articular cartilage through deuterium oxide labeling. nih.gov |

| In Vitro | Cell Cultures | Allows for the investigation of specific enzyme kinetics and pathway flux by tracing the incorporation of the deuterium label into various metabolic intermediates. |

| In Vivo | General | A single bolus injection of an isotopically labeled metabolite can determine the degree of its incorporation into various metabolic pathways in different tissues. nih.gov |

The primary advantage of using a deuterated tracer like this compound is the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a slower rate of reaction for processes that involve the cleavage of this bond. mdpi.com This effect can be exploited to understand reaction mechanisms and to identify rate-limiting steps in a metabolic pathway.

Investigating Aromatic Alcohol Metabolism in Biological Systems

The metabolism of aromatic alcohols is a critical area of study in toxicology, pharmacology, and biochemistry. This compound, as a representative aromatic alcohol, is an ideal probe for these investigations. The introduction of deuterium at a specific position allows for precise tracking of the metabolic transformations that the alcohol functional group undergoes.

One of the primary metabolic routes for benzyl (B1604629) alcohols is oxidation to the corresponding aldehyde and then to the carboxylic acid. inchem.org By using a deuterated analog, researchers can quantify the rate of this oxidation and identify the enzymes involved, such as alcohol dehydrogenases and aldehyde dehydrogenases.

Furthermore, conjugation reactions, such as glucuronidation and sulfation, are common metabolic pathways for aromatic alcohols. inchem.org The use of this compound can help in the identification and quantification of these conjugated metabolites, providing a complete picture of the metabolic profile of the compound. The stability of the deuterium label ensures that it remains on the molecule throughout these transformations, allowing for accurate detection by mass spectrometry.

Elucidating Biosynthesis of Lignin (B12514952) and Related Phenylpropanoids

Lignin, a complex polymer of aromatic compounds, is a major component of plant cell walls. The biosynthesis of lignin and other phenylpropanoids is a fundamental process in plant biology. Phenylpropanoids are synthesized from the amino acid phenylalanine, and their metabolism involves a series of enzymatic steps. nih.gov

Deuterated precursors, including analogs of this compound, have been instrumental in elucidating the intricate pathways of lignin biosynthesis. nih.gov By feeding plants with these labeled compounds, researchers can trace the incorporation of the deuterium into the lignin polymer. This allows for the identification of the specific monolignol units that are used in lignin synthesis and the elucidation of the enzymatic reactions that lead to their formation. nih.gov

Studies using isotopically labeled compounds have provided crucial evidence for the roles of various enzymes in the phenylpropanoid pathway, such as phenylalanine ammonia-lyase (PAL), cinnamate (B1238496) 4-hydroxylase (C4H), and cinnamyl alcohol dehydrogenase (CAD). nih.gov These enzymes are responsible for the conversion of phenylalanine into the monolignol precursors of lignin.

Tracing Metabolic Fate of Benzyloxy-methoxy-benzyl Alcohol Derivatives

The metabolic fate of derivatives of benzyloxy-methoxy-benzyl alcohol is of significant interest due to their presence in various natural products and synthetic compounds. This compound serves as an excellent tracer to follow the metabolic transformations of this class of compounds.

The benzyloxy group is susceptible to metabolic cleavage, a process known as O-debenzylation, which would yield vanillyl alcohol (4-hydroxy-3-methoxybenzyl alcohol). nist.gov The use of a deuterated tracer can help to quantify the extent of this debenzylation reaction and to identify the resulting metabolites.

The methoxy (B1213986) group can also be a site of metabolism, undergoing O-demethylation to form a catechol derivative. By strategically placing the deuterium label, it is possible to investigate the relative importance of these different metabolic pathways. The insights gained from these tracer studies are crucial for understanding the bioactivity and potential toxicity of compounds containing the benzyloxy-methoxy-benzyl alcohol moiety.

Utility As an Internal Standard in Advanced Analytical Assays

Development of Quantitative Mass Spectrometry Methods with Deuterated Standards

The development of robust quantitative mass spectrometry (MS) methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), relies heavily on the use of appropriate internal standards to correct for variations during sample preparation and analysis. Deuterated standards, like 4-(Benzyloxy)-3-methoxy-benzyl Alcohol-d2, are considered the gold standard for such applications.

The primary advantage of using a deuterated internal standard is its near-identical chemical and physical properties to the analyte of interest. This ensures that the internal standard and the analyte behave similarly during extraction, chromatography, and ionization. Consequently, any loss of analyte during sample processing or fluctuations in instrument response will be mirrored by the internal standard. By calculating the ratio of the analyte signal to the internal standard signal, these variations can be effectively normalized, leading to more accurate and reliable quantification.

Key steps in developing a quantitative MS method with a deuterated standard include:

Selection of appropriate precursor and product ions: For both the analyte and the deuterated internal standard, specific precursor ions are selected and fragmented to produce characteristic product ions. These transitions are then monitored using multiple reaction monitoring (MRM) for high selectivity and sensitivity.

Optimization of chromatographic conditions: The liquid chromatography method is optimized to achieve good separation of the analyte and internal standard from other matrix components, ensuring minimal ion suppression or enhancement.

Establishment of a calibration curve: A series of calibration standards containing known concentrations of the analyte and a fixed concentration of the internal standard are analyzed to generate a calibration curve. This curve is then used to determine the concentration of the analyte in unknown samples.

Interactive Data Table: Analyte and Potential Internal Standard Properties

| Compound | Chemical Formula | Molecular Weight ( g/mol ) | Monoisotopic Mass (Da) |

| Vanillyl Alcohol | C₈H₁₀O₃ | 154.16 | 154.06299 |

| 4-(Benzyloxy)-3-methoxy-benzyl Alcohol | C₁₅H₁₆O₃ | 244.28 | 244.10994 |

| This compound | C₁₅H₁₄D₂O₃ | 246.30 | 246.12250 |

Method Validation for Precision and Accuracy in Complex Biological and Chemical Matrices

Once a quantitative method is developed, it must undergo rigorous validation to ensure its reliability for the intended application. Method validation is a critical process that demonstrates the suitability of the analytical method by assessing its performance characteristics. The use of a deuterated internal standard like this compound is instrumental in meeting the stringent requirements for precision and accuracy, especially when dealing with complex matrices such as biological fluids (e.g., plasma, urine) or intricate chemical mixtures.

Key validation parameters include:

Accuracy: The closeness of the measured concentration to the true concentration. This is typically assessed by analyzing quality control (QC) samples at different concentration levels.

Precision: The degree of agreement among individual measurements when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is evaluated at both intra-day (repeatability) and inter-day (intermediate precision) levels.

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

Linearity and Range: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified with acceptable precision and accuracy, respectively.

Matrix Effect: The alteration of the ionization efficiency of the analyte and internal standard by co-eluting components from the sample matrix. The use of a co-eluting deuterated internal standard is the most effective way to compensate for matrix effects.

Stability: The chemical stability of the analyte and internal standard in the biological matrix under different storage and processing conditions.

Interactive Data Table: Typical Acceptance Criteria for Method Validation

| Validation Parameter | Acceptance Criteria |

| Accuracy | Within ±15% of the nominal concentration (±20% at LOQ) |

| Precision (RSD) | ≤15% (≤20% at LOQ) |

| Linearity (Correlation Coefficient, r²) | ≥0.99 |

| Matrix Effect (RSD) | ≤15% |

Applications in Analytical Chemistry for Vanillyl Alcohol Derivatives and Related Analytes

The validated analytical method, employing this compound as an internal standard, would be highly valuable for various applications in analytical chemistry involving the quantification of vanillyl alcohol and its derivatives. These compounds are of interest in diverse fields, including food and beverage analysis, environmental monitoring, and pharmaceutical research.

For instance, vanillyl alcohol is a known flavor compound and a potential biomarker for certain metabolic processes. Accurate quantification is crucial for quality control in the food industry and for understanding its physiological roles. Furthermore, some derivatives of vanillyl alcohol exhibit biological activities, making them relevant in pharmacological studies.

The use of a deuterated internal standard is particularly advantageous in these applications due to the complexity of the sample matrices. Food samples, for example, contain a multitude of compounds that can interfere with the analysis. Similarly, biological samples present significant challenges due to the presence of endogenous substances. By effectively compensating for matrix effects and other sources of variability, the use of this compound as an internal standard would enable the reliable and accurate measurement of vanillyl alcohol derivatives in these challenging samples.

Computational and Theoretical Studies of Deuterated Aromatic Alcohol Systems

Molecular Modeling and Dynamics Simulations for Predicting Isotopic Effects

Molecular modeling and molecular dynamics (MD) simulations are instrumental in predicting the consequences of isotopic substitution. The introduction of deuterium (B1214612) in place of protium (B1232500) in 4-(Benzyloxy)-3-methoxy-benzyl Alcohol-d2 primarily affects properties dependent on atomic mass, most notably the vibrational frequencies of bonds involving the isotope.

One of the primary outcomes of these simulations is the prediction of the kinetic isotope effect (KIE), which is the change in the rate of a chemical reaction upon isotopic substitution. By simulating the vibrational modes of both the deuterated and non-deuterated reactant and transition states, it is possible to calculate the difference in zero-point vibrational energies (ZPVE). This difference is a major contributor to the primary KIE.

Table 1: Key Isotopic Effects Predicted by Molecular Modeling

| Isotopic Effect | Description | Relevance to this compound |

|---|---|---|

| Primary KIE | Occurs when the bond to the isotope is broken or formed in the rate-determining step of a reaction. | Deuteration at the benzylic alcohol position would lead to a significant primary KIE in oxidation reactions. |

| Secondary KIE | Observed when the isotopic substitution is at a position not directly involved in bond breaking/formation. | Deuteration at other positions on the aromatic ring or methoxy (B1213986) group could lead to secondary KIEs, providing information about the transition state structure. |

| Equilibrium Isotope Effect (EIE) | The effect of isotopic substitution on an equilibrium constant. | Can influence the relative stability of different conformations or binding affinities of the molecule. |

Simulations have been successfully used to study systems like benzyl (B1604629) alcohol-d5 in model bilayers, revealing how isotopic substitution and hydrogen bonding affect the orientation and dynamics of the aromatic ring within a membrane-like environment. nih.gov Such studies provide a framework for understanding how this compound might interact with biological membranes.

Quantum Mechanical Calculations for Transition State Analysis in Deuterated Reactions

Quantum mechanical (QM) methods, particularly Density Functional Theory (DFT), are essential for the detailed analysis of reaction mechanisms and transition states involving deuterated compounds. researchgate.net These calculations provide electronic-level insights into how deuterium substitution affects the potential energy surface of a reaction.

For a reaction involving this compound, such as its oxidation to the corresponding aldehyde, QM calculations can be used to locate the transition state structure. By comparing the calculated energies of the transition states for the deuterated and non-deuterated species, a theoretical KIE can be determined. princeton.edu This calculated KIE can then be compared with experimental values to validate the proposed reaction mechanism. researchgate.net

Table 2: Application of QM Methods in Deuterated Reaction Analysis

| QM Method | Application | Insights Gained for Deuterated Systems |

|---|---|---|

| Density Functional Theory (DFT) | Geometry optimization, frequency calculations, transition state searching. | Accurate prediction of KIEs, analysis of vibrational modes, and elucidation of reaction mechanisms. peerj.com |

| Ab initio methods (e.g., MP2, CCSD(T)) | High-accuracy energy calculations for benchmarking DFT results. | Provides a more precise understanding of the electronic structure and energies involved in the reaction. peerj.com |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Study of enzymatic reactions where the active site is treated with QM and the surrounding protein with MM. | Allows for the investigation of enzymatic oxidation of deuterated alcohols, considering the influence of the protein environment. |

These theoretical calculations have been applied to various alcohol oxidation reactions, providing crucial details about the transition state geometry and the nature of the C-H (or C-D) bond cleavage. researchgate.net

Theoretical Approaches for Understanding Structure-Activity Relationships in Deuterated Compounds

Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a compound to its biological activity or chemical reactivity. drugdesign.org For deuterated compounds, the "structural" change is subtle—the replacement of hydrogen with deuterium—but it can lead to significant changes in activity. This is often referred to as an Isotope Effect-Activity Relationship.

Theoretical approaches to SAR, such as Quantitative Structure-Activity Relationship (QSAR) models, can be adapted to account for the effects of deuteration. nih.gov While traditional QSAR models use descriptors like hydrophobicity, electronic properties, and steric factors, models for deuterated compounds must also consider parameters related to the change in vibrational frequencies and zero-point energies. nih.govresearchgate.net

The primary mechanism by which deuteration affects activity is through the kinetic isotope effect. If the rate-determining step of a metabolic pathway involves the cleavage of a C-H bond, replacing that hydrogen with deuterium will slow down the reaction. This can lead to:

Increased metabolic stability: The drug molecule is broken down more slowly, leading to a longer half-life and potentially allowing for lower or less frequent dosing.

Altered metabolic profile: Slowing down one metabolic pathway may allow other, minor pathways to become more significant, potentially leading to different metabolites.

Computational methods can model these metabolic processes. By calculating the activation energies for C-H versus C-D bond cleavage in enzymatic reactions, it is possible to predict the magnitude of the metabolic KIE. This information is invaluable in the rational design of deuterated drugs, allowing chemists to strategically place deuterium atoms at metabolically vulnerable positions to enhance their therapeutic properties. psu.edu

Emerging Research Frontiers and Future Prospects of Deuterated 4 Benzyloxy 3 Methoxy Benzyl Alcohol D2

Integration with Advanced Imaging Modalities, including Deuterium (B1214612) Metabolic Imaging (DMI)

The ability to non-invasively track the metabolic fate of compounds in vivo is a primary goal in diagnostics and biomedical research. Deuterium Metabolic Imaging (DMI) has recently emerged as a powerful magnetic resonance (MR)-based method to map metabolic processes in three dimensions without the use of radioactive tracers. yale.eduyale.edunih.gov DMI leverages the administration of a substrate labeled with deuterium (²H), a stable, non-radioactive isotope of hydrogen. nih.govisotope.com Given the extremely low natural abundance of deuterium in the body (approximately 0.015%), the signal from an administered deuterated compound can be detected with high sensitivity and minimal background interference. nih.gov

The general workflow of a DMI study involves administering a ²H-enriched substrate, such as deuterated glucose or acetate (B1210297), and subsequently acquiring 3D MR spectroscopic imaging (MRSI) data. yale.edu This allows for the visualization and quantification of not only the substrate but also its downstream metabolic products, providing a dynamic map of metabolic pathways like glycolysis and the tricarboxylic acid (TCA) cycle. yale.edunih.gov This technique has shown considerable promise in oncology for visualizing the Warburg effect in tumors and in neurology for studying brain glucose metabolism in diseases like epilepsy and glioblastoma. yale.eduauntminnieeurope.com

For a molecule like 4-(Benzyloxy)-3-methoxy-benzyl Alcohol-d2, the potential for integration with DMI is significant. While not a primary metabolite like glucose, its deuterated benzyl (B1604629) alcohol core could serve as a novel probe. Researchers could explore its metabolic transformation by endogenous enzymes, tracking the deuterium label as the molecule is processed in the body. This could provide insights into xenobiotic metabolism, particularly the pathways involved in the oxidation or modification of benzylic alcohols. The deuterated methylene (B1212753) group (-CD2OH) provides a specific spectroscopic signature that could be distinguished from other metabolites.

Beyond DMI, other advanced imaging modalities could harness the properties of deuterated compounds. The altered vibrational frequencies of carbon-deuterium (C-D) bonds compared to carbon-hydrogen (C-H) bonds could be exploited in techniques like Raman microscopy for high-resolution cellular imaging, offering a complementary method to MR-based approaches.

Table 1: Applications of Deuterium Metabolic Imaging (DMI) in Medical Research

| Field | Specific Application | Key Findings/Potential | Citations |

| Oncology | Visualizing the Warburg Effect in tumors | DMI can map the conversion of deuterated glucose to lactate, providing a hallmark of cancer metabolism and aiding in diagnosis and treatment response assessment. | yale.edunih.govisotope.com |

| Neurology | Studying brain energy metabolism | Allows for the non-invasive mapping of glucose and acetate metabolism in the brain to understand diseases like glioblastoma and epilepsy. | yale.eduauntminnieeurope.com |

| Metabolic Diseases | Investigating metabolic pathway flux | Can trace the flow of deuterated substrates through pathways like the TCA cycle and fatty acid oxidation to study metabolic disorders. | yale.edunih.gov |

| Pharmacokinetics | Tracking drug metabolism | Deuterated drugs or probes could be tracked to understand their distribution, transformation, and clearance in vivo. | nih.govacs.org |

Potential in Bioengineering and Synthetic Biology Applications

Isotope labeling is a cornerstone technique in bioengineering and synthetic biology, used to trace metabolic fluxes, elucidate protein structures, and engineer novel biological pathways. nih.govfiveable.me The introduction of deuterated building blocks into biological systems offers a powerful tool for analysis and design. Stable isotopes like deuterium can be incorporated into biomolecules such as proteins, lipids, and nucleic acids, enabling detailed study without the hazards of radioactivity. silantes.com

The compound this compound can serve as a valuable deuterated precursor in various bioengineering applications. In synthetic biology, engineered microorganisms could be designed to utilize this alcohol as a substrate. By incorporating it into a biosynthetic pathway, the deuterium label can be tracked through complex metabolic networks. nih.gov This allows researchers to verify pathway function, identify bottlenecks, and quantify the flux of intermediates, which is crucial for optimizing the production of desired chemicals or biofuels. nih.gov

In protein engineering and structural biology, deuterated amino acids are often used in Nuclear Magnetic Resonance (NMR) spectroscopy to simplify complex spectra and solve protein structures. fiveable.meclearsynth.com While not an amino acid itself, this compound could be used as a starting material in the chemical synthesis of deuterated aromatic amino acid analogs. These custom-labeled amino acids could then be incorporated into proteins, allowing researchers to probe specific regions of a protein's structure and dynamics.

Furthermore, the benzyl-protected catechol motif is common in the synthesis of biomimetic materials and functional polymers. Using the deuterated version allows for the creation of materials with an isotopic label, which can be analyzed using techniques like neutron scattering to understand their nanoscale structure and dynamics, an application of growing interest for deuterated biomaterials. mdpi.com

Table 2: Bioengineering and Synthetic Biology Applications for Deuterated Compounds

| Application Area | Specific Use | Advantage of Deuteration | Citations |

| Metabolic Engineering | Tracing metabolic pathways | Allows for precise tracking and quantification of metabolic flux through engineered pathways in microorganisms. | nih.govnih.gov |

| Protein Structure Determination | Labeled amino acid synthesis for NMR | Simplifies NMR spectra of large proteins, enabling the determination of structure and dynamics. | fiveable.meclearsynth.com |

| Biomaterials Science | Synthesis of labeled polymers | Enables analysis of material structure and properties using techniques like neutron scattering. | mdpi.com |

| Drug Metabolism Studies | Creating labeled drug metabolites | Facilitates the identification and quantification of metabolites in complex biological samples using mass spectrometry. | acs.orgfiveable.me |

Future Methodological Advancements in Deuterium Labeling and Analysis

The expanding utility of deuterated compounds like this compound is intrinsically linked to progress in the methods used for their synthesis and analysis. The field of isotopic labeling is continuously evolving, with a focus on developing more efficient, selective, and cost-effective techniques. nih.govresearchgate.net

Historically, the synthesis of deuterated molecules often required multi-step processes starting from expensive labeled precursors. nih.gov However, recent years have seen a surge in late-stage deuteration methods, where deuterium is introduced into a complex molecule in the final steps of a synthesis. acs.org Hydrogen Isotope Exchange (HIE) reactions, often catalyzed by transition metals like iridium or rhodium, have become a powerful tool for selectively replacing specific C-H bonds with C-D bonds. acs.orgyoutube.com For a molecule like this compound, advancements in HIE could enable its synthesis from its unlabeled counterpart with high efficiency. Other emerging methods include light-driven, photocatalytic deuteration, which offers mild and highly selective transformations. nih.gov The development of flow chemistry techniques for deuteration is also making the process more scalable and efficient. x-chemrx.com

On the analysis front, mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy remain the primary tools for identifying and quantifying deuterated compounds. researchgate.netpharmaffiliates.com High-resolution mass spectrometry can easily distinguish between deuterated and non-deuterated molecules due to the mass difference. mdpi.com In NMR, while proton (¹H) NMR is used to confirm the absence of a signal at the site of deuteration, deuterium (²H) NMR offers a direct way to observe the deuterium nucleus itself, confirming the position and extent of labeling. youtube.com Future advancements will likely focus on increasing the sensitivity of these techniques and developing new software for more automated and precise data analysis, particularly for complex biological samples. nih.gov

Table 3: Summary of Advanced Deuterium Labeling and Analysis Methods

| Method Type | Technique | Description | Citations |

| Synthesis | Hydrogen Isotope Exchange (HIE) | Uses transition metal catalysts (e.g., Iridium) to directly exchange H for D on a molecule, often at a late stage. | acs.orgyoutube.com |

| Synthesis | Photocatalytic Deuteration | Employs light and a photocatalyst to achieve highly selective deuteration under mild conditions. | nih.gov |

| Synthesis | Flow Chemistry | Continuous-flow reactors improve the efficiency, safety, and scalability of deuteration reactions. | x-chemrx.com |

| Analysis | Mass Spectrometry (MS) | Differentiates labeled and unlabeled compounds based on mass-to-charge ratio; used for quantification. | mdpi.comresearchgate.net |

| Analysis | Deuterium NMR (²H NMR) | Directly detects the deuterium nucleus, providing definitive information on the location and success of labeling. | youtube.com |

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.